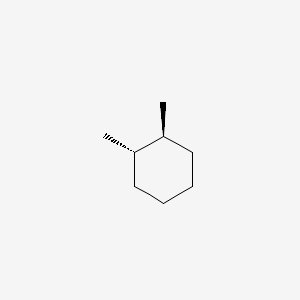

(1s,2s)-1,2-Dimethylcyclohexane

Description

Structure

3D Structure

Properties

CAS No. |

203319-66-8 |

|---|---|

Molecular Formula |

C8H16 |

Molecular Weight |

112.21 g/mol |

IUPAC Name |

(1S,2S)-1,2-dimethylcyclohexane |

InChI |

InChI=1S/C8H16/c1-7-5-3-4-6-8(7)2/h7-8H,3-6H2,1-2H3/t7-,8-/m0/s1 |

InChI Key |

KVZJLSYJROEPSQ-YUMQZZPRSA-N |

Isomeric SMILES |

C[C@H]1CCCC[C@@H]1C |

Canonical SMILES |

CC1CCCCC1C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Stereoisomerism of (1s,2s)-1,2-dimethylcyclohexane

This guide provides a comprehensive exploration of the stereoisomerism of (1s,2s)-1,2-dimethylcyclohexane, tailored for researchers, scientists, and professionals in drug development. We will delve into the conformational intricacies, energetic landscapes, and stereochemical relationships that define this seemingly simple yet fundamentally important molecule. Understanding these principles is paramount in fields where molecular geometry dictates biological activity and material properties.

Foundational Concepts: Stereoisomerism in Substituted Cyclohexanes

Substituted cyclohexanes represent a cornerstone of stereochemistry. Their non-planar chair conformation, the most stable arrangement, gives rise to two distinct substituent positions: axial and equatorial. This fundamental aspect, coupled with the presence of chiral centers, leads to a rich diversity of stereoisomers.

In the case of 1,2-dimethylcyclohexane, two stereogenic centers are present at carbons 1 and 2. This allows for a maximum of 22 = 4 stereoisomers. However, due to symmetry considerations, only three distinct stereoisomers are observed: a pair of enantiomers and a meso compound.[1][2] These are categorized as cis and trans diastereomers, which describe the relative orientation of the two methyl groups.[3]

-

Cis Isomer: Both methyl groups are on the same side of the cyclohexane ring.

-

Trans Isomer: The methyl groups are on opposite sides of the ring.

The (1s,2s) designation in this compound specifies a particular stereoisomer, which belongs to the trans configuration.

The this compound Enantiomer

The trans isomer of 1,2-dimethylcyclohexane exists as a pair of enantiomers: (1R,2R)-1,2-dimethylcyclohexane and this compound.[4] These molecules are non-superimposable mirror images of each other and are therefore chiral and optically active.[5] They are diastereomers of the cis isomer.

Conformational Analysis of trans-1,2-dimethylcyclohexane

The stereochemical behavior of trans-1,2-dimethylcyclohexane is best understood by examining its chair conformations and the energetic penalties associated with different substituent arrangements. The cyclohexane ring can undergo a "ring flip," interconverting two chair conformations. In this process, axial substituents become equatorial, and equatorial substituents become axial.

For the trans isomer, two principal conformations are possible:

-

Diequatorial (e,e): Both methyl groups occupy equatorial positions.

-

Diaxial (a,a): Both methyl groups occupy axial positions.

The diequatorial conformer is significantly more stable than the diaxial conformer.[6] This preference is a direct consequence of minimizing steric strain, specifically 1,3-diaxial interactions.[7]

Experimental Protocol: Conformational Energy Calculation

A quantitative understanding of conformational stability can be achieved by summing the energetic penalties of steric interactions.

-

Identify all steric interactions in each conformer. These primarily include:

-

1,3-Diaxial Interactions: Steric strain between an axial substituent and the axial hydrogens on carbons 3 and 5 relative to the substituent. For a methyl group, each interaction imparts approximately 7.6 kJ/mol of strain.[8][9]

-

Gauche Butane Interactions: Steric strain between substituents on adjacent carbons. For two methyl groups, this interaction adds about 3.8 kJ/mol of strain.[6][10]

-

-

Calculate the total strain energy for each conformer.

-

Compare the total strain energies to determine the more stable conformer. The lower the total strain energy, the more stable and abundant the conformer at equilibrium.

Data Presentation: Energetic Analysis of trans-1,2-dimethylcyclohexane Conformations

| Conformer | Substituent Positions | 1,3-Diaxial Interactions (CH₃-H) | Gauche Interactions (CH₃-CH₃) | Total Strain Energy (kJ/mol) | Relative Stability |

| (1s,2s)-trans | Diequatorial (e,e) | 0 | 1 (3.8 kJ/mol) | 3.8 | More Stable |

| (1s,2s)-trans (after ring flip) | Diaxial (a,a) | 4 (4 x 3.8 kJ/mol = 15.2 kJ/mol) | 0 | 15.2 | Less Stable |

Note: The energy of a 1,3-diaxial interaction for a methyl group is often cited as ~7.6 kJ/mol, representing two gauche butane interactions with the axial hydrogens. Therefore, the diaxial conformer has four such interactions, totaling 15.2 kJ/mol of strain.[6][8]

The energy difference of 11.4 kJ/mol (15.2 kJ/mol - 3.8 kJ/mol) strongly favors the diequatorial conformation, meaning that at any given time, the vast majority of trans-1,2-dimethylcyclohexane molecules will exist in this arrangement.[6]

Mandatory Visualization: Conformational Equilibrium of this compound

Caption: Conformational equilibrium of this compound.

The Diastereomeric Relationship: cis-1,2-dimethylcyclohexane

The cis isomer of 1,2-dimethylcyclohexane is a diastereomer of the trans enantiomers. In the cis configuration, one methyl group must be in an axial position while the other is equatorial (a,e).[11]

Conformational Analysis and Chirality of cis-1,2-dimethylcyclohexane

A ring flip of the cis isomer results in the axial methyl group becoming equatorial and the equatorial methyl group becoming axial (e,a). These two conformations are enantiomeric (non-superimposable mirror images) of each other.[5] However, because the energy barrier for ring flipping is low at room temperature, these enantiomeric conformers rapidly interconvert. This rapid equilibrium results in a racemic mixture of conformers, rendering the overall molecule achiral and optically inactive.[1][5] Such a compound, which contains chiral centers but is achiral overall due to internal symmetry, is known as a meso compound .[12]

Data Presentation: Energetic Analysis of cis-1,2-dimethylcyclohexane Conformations

| Conformer | Substituent Positions | 1,3-Diaxial Interactions (CH₃-H) | Gauche Interactions (CH₃-CH₃) | Total Strain Energy (kJ/mol) | Relative Stability |

| cis-1,2 | Axial-Equatorial (a,e) | 2 (2 x 3.8 kJ/mol = 7.6 kJ/mol) | 1 (3.8 kJ/mol) | 11.4 | Equally Stable |

| cis-1,2 (after ring flip) | Equatorial-Axial (e,a) | 2 (2 x 3.8 kJ/mol = 7.6 kJ/mol) | 1 (3.8 kJ/mol) | 11.4 | Equally Stable |

Each chair conformation of the cis isomer has a total strain energy of approximately 11.4 kJ/mol.[8] Since the two conformers are isoenergetic, they exist in a 1:1 ratio at equilibrium.

Mandatory Visualization: Stereochemical Relationships of 1,2-dimethylcyclohexane Isomers

Caption: Stereoisomeric relationships of 1,2-dimethylcyclohexane.

Conclusion and Implications for Drug Development

The stereoisomerism of 1,2-dimethylcyclohexane, while seemingly a simple academic example, encapsulates principles of profound importance in medicinal chemistry and materials science. The subtle interplay of conformational preferences and steric interactions dictates the three-dimensional structure of molecules, which in turn governs their interactions with biological targets such as enzymes and receptors.

The this compound isomer, as part of the chiral trans pair, highlights how specific stereochemistry can lead to distinct physical and biological properties compared to its achiral cis diastereomer. In drug development, isolating and characterizing the correct stereoisomer is often a critical step, as different enantiomers can exhibit vastly different efficacy, and in some cases, toxicity. A thorough understanding of the conformational and energetic principles outlined in this guide is therefore an indispensable tool for the rational design of novel therapeutics and advanced materials.

References

- Chemistry LibreTexts. (2020, June 21). 2.16: Conformations of Disubstituted Cyclohexanes. [Link]

- Chemistry LibreTexts. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes. [Link]

- Diastereomers. (n.d.). Stereochemistry of Disubstituted Cyclohexane. [Link]

- University of Wisconsin-Platteville. (n.d.). Relationships Between Conformations of Disubstituted Cyclohexanes. [Link]

- Chemistry LibreTexts. (2023, January 22). Stereoisomerism in Disubstituted Cyclohexanes. [Link]

- Hayek, D. (2015, June 11).

- Brainly. (2023, July 6).

- OpenStax. (2023, September 20). 4.8 Conformations of Disubstituted Cyclohexanes. [Link]

- Filo. (2023, September 18). Can you account for the stereochemistry of 1,2-dimethylcyclohexane?. [Link]

- University of Calgary. (n.d.). trans-1,2-dimethylcyclohexane. [Link]

- Chemistry LibreTexts. (2015, July 5). 4.4: Substituted Cyclohexanes. [Link]

- Chemistry School. (n.d.). Cis/Trans-1,3 Disubstitution, Energy of the two Chair Cyclohexanes. [Link]

- Cengage. (n.d.). Strain Energy Increments. [Link]

- Reddit. (2021, October 30). Are 1,4 disubstituted cyclohexanes always achiral?. [Link]

- JoVE. (2023, April 30). Video: Stability of Substituted Cyclohexanes. [Link]

- NIST. (n.d.). Cyclohexane, 1,2-dimethyl- (cis/trans). [Link]

- Gauth. (n.d.). The IUPAC name for s: trans-1,2-Dimethylcyclohexane.... [Link]

- Chemistry LibreTexts. (2022, September 24). 4.7: Conformations of Monosubstituted Cyclohexanes. [Link]

- Master Organic Chemistry. (2025, April 16). The Meso Trap. [Link]

- Chemistry Stack Exchange. (2021, February 8). How many structural isomers does 1,2-dimethyl-cyclohexane have?. [Link]

- IUPAC. (2013). Nomenclature of Organic Chemistry.

- University of Bristol. (2021, April 26). 1,2-Dimethylcyclohexane. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. gauthmath.com [gauthmath.com]

- 4. Can you account for the stereochemistry of \text{1,2-dimethylcyclohexane}.. [askfilo.com]

- 5. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 6. 4.8 Conformations of Disubstituted Cyclohexanes - Organic Chemistry | OpenStax [openstax.org]

- 7. Video: Stability of Substituted Cyclohexanes [jove.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

Navigating Stereoisomerism: A Technical Guide to the Chirality and Optical Activity of 1,2-Dimethylcyclohexane Isomers

Abstract

For researchers and professionals in drug development, a nuanced understanding of stereoisomerism is not merely academic; it is a cornerstone of designing safe and efficacious therapeutics. The seemingly simple molecule, 1,2-dimethylcyclohexane, serves as a powerful and illustrative model for the complex interplay between conformational dynamics, chirality, and optical activity in cyclic systems. This technical guide moves beyond textbook definitions to provide an in-depth analysis of the cis and trans isomers of 1,2-dimethylcyclohexane, explaining the causal relationships between their three-dimensional structures and their ability to rotate plane-polarized light. We will dissect the conformational equilibria, clarify the nature of the meso cis isomer, and detail the experimental framework for characterizing the optically active trans enantiomers.

Foundational Concepts: Chirality in Cyclic Systems

Chirality, the property of a molecule being non-superimposable on its mirror image, is a critical determinant of molecular recognition in biological systems. In cyclic molecules like cyclohexane, the analysis is complicated by the existence of conformational isomers, primarily the stable chair conformations, which rapidly interconvert at room temperature through a process known as ring flipping.

A molecule is considered chiral, and thus capable of rotating plane-polarized light (optical activity), if it lacks any element of symmetry of the second kind, which includes a plane of symmetry (σ) or a center of inversion (i). For substituted cyclohexanes, both the configuration (the fixed spatial arrangement of atoms, e.g., cis/trans) and the conformation (the transient spatial arrangements from bond rotations) must be considered.

Stereoisomers of 1,2-Dimethylcyclohexane: A Detailed Analysis

1,2-Dimethylcyclohexane has two stereogenic centers (at C1 and C2), leading to a maximum of 2² = 4 possible stereoisomers. However, due to symmetry considerations, only three distinct, isolable stereoisomers exist.[1] These are categorized into cis and trans diastereomers.

trans-1,2-Dimethylcyclohexane: A Chiral Pair of Enantiomers

The trans isomer has the two methyl groups on opposite faces of the cyclohexane ring. This arrangement results in two non-superimposable mirror-image molecules: (1R,2R)-1,2-dimethylcyclohexane and (1S,2S)-1,2-dimethylcyclohexane.

-

Chirality and Optical Activity : Neither the (1R,2R) nor the (1S,2S) isomer possesses a plane of symmetry or a center of inversion. They are therefore chiral molecules.[2] As a direct consequence of their chirality, solutions of the pure (1R,2R) or (1S,2S) enantiomer are optically active, rotating plane-polarized light to an equal magnitude but in opposite directions.[3] A 50:50 mixture of the two enantiomers, known as a racemic mixture, is optically inactive due to the external cancellation of rotation.

-

Conformational Analysis : The trans isomer exists as an equilibrium between two chair conformations: one with both methyl groups in equatorial positions (diequatorial) and one with both in axial positions (diaxial). The diequatorial conformer is significantly more stable because it avoids the destabilizing 1,3-diaxial interactions present in the diaxial form.[2] The rapid ring flip does not interconvert the enantiomers; the (1R,2R) isomer only interconverts between its own conformers (predominantly diequatorial), and the same is true for the (1S,2S) isomer. Because these enantiomers do not interconvert, they are stable, resolvable, and individually optically active.[2][3]

cis-1,2-Dimethylcyclohexane: An Achiral Meso Compound

In the cis isomer, the two methyl groups are on the same face of the ring. This isomer has (1R,2S) or (1S,2R) configurations at its stereocenters.

-

Achirality and Optical Inactivity : Despite having two stereogenic centers, cis-1,2-dimethylcyclohexane is an achiral molecule and is therefore optically inactive.[1][4] This presents a more complex situation than the trans isomer. The common explanation of a simple plane of symmetry is only accurate for a hypothetical planar representation of the molecule.[5][6] In reality, the chair conformation of cis-1,2-dimethylcyclohexane is chiral.

-

The Role of Conformational Interconversion : The key to its achirality lies in the rapid ring-flipping process at room temperature. The cis isomer exists as a pair of chair conformers, one with an axial methyl and an equatorial methyl, which flips to another chair with the opposite axial/equatorial arrangement. Crucially, these two conformers are non-superimposable mirror images of each other—they are conformational enantiomers.[1][7] Because the energy barrier for this ring flip is low, the two enantiomeric conformers interconvert rapidly, resulting in a 50:50 racemic mixture at equilibrium.[8] As a result, any bulk sample of the cis isomer is optically inactive.[6]

-

Classification as a Meso Compound : According to the International Union of Pure and Applied Chemistry (IUPAC), a meso compound is defined as "the achiral member(s) of a set of diastereoisomers which also includes one or more chiral members."[9] Since cis-1,2-dimethylcyclohexane is the achiral diastereomer of the chiral trans isomers, it is correctly classified as a meso compound.[7][9]

Summary of Stereochemical Relationships

The relationships between the isomers of 1,2-dimethylcyclohexane can be visualized as follows:

The following table summarizes the key properties for easy comparison:

| Isomer | Configuration | Chirality | Optical Activity | Key Structural Feature |

| trans | (1R,2R) | Chiral | Active (e.g., dextrorotatory, +) | Non-superimposable mirror image of (1S,2S) |

| trans | (1S,2S) | Chiral | Active (e.g., levorotatory, -) | Non-superimposable mirror image of (1R,2R) |

| cis | (1R,2S) / (1S,2R) | Achiral (Meso) | Inactive | Rapid equilibrium between enantiomeric chair conformers |

Experimental Determination of Optical Activity: Polarimetry

The optical activity of the trans-1,2-dimethylcyclohexane enantiomers is quantified by measuring their specific rotation using a polarimeter. This instrument measures the angle to which plane-polarized light is rotated when passed through a sample.

Principle of Polarimetry

A polarimeter consists of a light source, a fixed polarizer, a sample tube, and a rotatable analyzer. The polarizer allows only light waves oscillating in a single plane to pass through to the sample. If the sample contains a chiral compound, it will rotate this plane of light. The analyzer is then rotated to measure the angle of this rotation. The observed rotation (α) depends on the compound, concentration, path length, temperature, and wavelength of the light.

To obtain a standardized value, the specific rotation ([α]) is calculated using Biot's Law:

[α]Tλ = α / (l × c)

Where:

-

[α] is the specific rotation in degrees.

-

T is the temperature in degrees Celsius.

-

λ is the wavelength of light (typically the sodium D-line, 589 nm).

-

α is the observed rotation in degrees.

-

l is the path length of the sample tube in decimeters (dm).

-

c is the concentration of the sample in grams per milliliter (g/mL).

The (1R,2R) and (1S,2S) enantiomers will have specific rotation values that are equal in magnitude but opposite in sign (e.g., +x° and -x°).[3]

Generalized Experimental Protocol

This protocol outlines the steps for determining the specific rotation of a purified enantiomer of trans-1,2-dimethylcyclohexane.

Self-Validation:

-

Blank Measurement: The initial zeroing with the pure solvent confirms that the solvent itself does not contribute to optical rotation and establishes a valid baseline.

-

Concentration Dependence: To ensure the reliability of the measurement, the specific rotation should be determined at several different concentrations. The calculated [α] should remain constant, as it is an intrinsic property of the compound. Any significant deviation may indicate experimental error or concentration-dependent molecular interactions.

-

Enantiomeric Purity: The magnitude of the specific rotation is directly proportional to the enantiomeric excess (ee) of the sample. A measured [α] lower than the literature value for the pure enantiomer indicates the presence of the other enantiomer.

Conclusion for the Field Professional

The stereoisomers of 1,2-dimethylcyclohexane provide a compelling case study that reinforces fundamental principles critical to drug development. The distinction between the chiral, optically active trans isomers and the achiral, meso cis isomer highlights how subtle changes in spatial arrangement can profoundly alter a molecule's properties. The achirality of the cis isomer, arising from a rapid conformational equilibrium between enantiomeric forms, serves as a sophisticated example of dynamic stereochemistry. For scientists in medicinal chemistry and process development, this understanding is paramount. It informs chiral synthesis strategies, the development of enantioselective analytical methods, and the interpretation of pharmacological data where only one enantiomer may be active or safe. The robust, self-validating methodology of polarimetry remains an essential tool for the characterization and quality control of the chiral molecules that are central to modern therapeutics.

References

- Relationships Between Conformations of Disubstituted Cyclohexanes. (n.d.).

- Stereogenic Center. (n.d.).

- Cis-1,2-Dimethylcyclohexane is optically inactive even though it has two chirality centers. Explain. (2023, November 4). Filo.

- Can you account for the stereochemistry of 1,2-dimethylcyclohexane? (2023, September 18). Filo.

- Optical activity of cis-1,2-dimethyl cyclohexane. (2023, February 21). YouTube.

- Why is cis-1,2-dimethylcyclohexane optically inactive? (2024, September 6). YouTube.

- Why does 1,2-dimethylcyclohexane only possess three stereoisomers? [duplicate]. (2018, January 14). Chemistry Stack Exchange.

- IUPAC. (2014). meso. In IUPAC Compendium of Chemical Terminology (the "Gold Book").

- IUPAC. (2014). meso-compound. In IUPAC Compendium of Chemical Terminology (the "Gold Book").

- JoVE. (2017). Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation.

- Is cis-1,2-dimethylcyclohexane a meso compound? (2016, October 17). Chemistry Stack Exchange.

- Master Organic Chemistry. (2025, April 16). The Meso Trap.

- Wikipedia. (n.d.). Specific rotation.

Sources

- 1. chegg.com [chegg.com]

- 2. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]

- 3. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 4. researchgate.net [researchgate.net]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. Specific rotation - Wikipedia [en.wikipedia.org]

- 7. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 8. Can you account for the stereochemistry of \text{1,2-dimethylcyclohexane}.. [askfilo.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide to the Conformational Analysis of Cis- and Trans-1,2-Dimethylcyclohexane

Abstract

The conformational landscape of substituted cyclohexanes is a cornerstone of modern stereochemistry, with profound implications for molecular recognition, reactivity, and drug design. This technical guide provides a comprehensive analysis of the conformational preferences of cis- and trans-1,2-dimethylcyclohexane. By dissecting the energetic penalties associated with various steric interactions—namely 1,3-diaxial and gauche butane interactions—we elucidate the structural and energetic rationale behind the observed conformational equilibria. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the stereochemical principles governing six-membered ring systems.

Foundational Principles: The Cyclohexane Chair Conformation

To comprehend the conformational intricacies of substituted cyclohexanes, one must first appreciate the inherent flexibility and stability of the parent cyclohexane ring. Far from being a planar hexagon, cyclohexane predominantly adopts a puckered "chair" conformation to alleviate angle and torsional strain.[1] In this conformation, the carbon-carbon bond angles are approximately 111°, closely approaching the ideal tetrahedral angle of 109.5°, and all carbon-hydrogen bonds are staggered, minimizing torsional strain.[1]

The chair conformation possesses two distinct types of substituent positions:

-

Axial (a): Three bonds point straight up, and three point straight down, parallel to an imaginary axis running through the center of the ring.[2]

-

Equatorial (e): Six bonds point out from the "equator" of the ring.[2]

A crucial dynamic feature of the chair conformation is the "ring flip," a rapid interconversion between two chair forms at room temperature.[1] During a ring flip, all axial substituents become equatorial, and all equatorial substituents become axial.[2] For an unsubstituted cyclohexane molecule, these two chair conformations are identical in energy.[3] However, the introduction of substituents breaks this degeneracy, leading to a conformational preference that is dictated by the minimization of steric strain.

Conformational Analysis of trans-1,2-Dimethylcyclohexane

In trans-1,2-dimethylcyclohexane, the two methyl groups are on opposite faces of the ring. This stereochemical arrangement gives rise to two distinct chair conformations upon ring flipping.

The Diaxial (a,a) and Diequatorial (e,e) Conformers

The two possible chair conformations for trans-1,2-dimethylcyclohexane are one where both methyl groups are in axial positions (diaxial) and another where both are in equatorial positions (diequatorial).[4]

-

Diequatorial (e,e) Conformer: In this conformation, both methyl groups occupy equatorial positions. This arrangement is significantly more stable. The primary source of steric strain in this conformer is a single gauche butane interaction between the two adjacent methyl groups, which introduces approximately 3.8 kJ/mol of strain.[5][6]

-

Diaxial (a,a) Conformer: Following a ring flip, the diequatorial conformer converts to the diaxial form, where both methyl groups are in axial positions. This conformation is considerably less stable due to severe steric hindrance.[5] Each axial methyl group experiences two 1,3-diaxial interactions with the axial hydrogens on the same side of the ring.[5][7] An axial methyl group's 1,3-diaxial interactions result in a steric strain of about 7.6 kJ/mol.[7][8] With two axial methyl groups, the total strain from these interactions is doubled to approximately 15.2 kJ/mol.[4][6]

Energetic Landscape and Equilibrium

The energy difference between the diequatorial and diaxial conformers is substantial. The diequatorial conformer has a strain energy of 3.8 kJ/mol due to the gauche interaction between the methyl groups.[4][6] The diaxial conformer has a much higher strain energy of 15.2 kJ/mol from four 1,3-diaxial interactions.[5][6] Therefore, the diequatorial conformation is favored by approximately 11.4 kJ/mol.[4][5][6] This significant energy difference means that at equilibrium, trans-1,2-dimethylcyclohexane will exist almost exclusively in the diequatorial conformation.[5]

Conformational Analysis of cis-1,2-Dimethylcyclohexane

For cis-1,2-dimethylcyclohexane, the two methyl groups are on the same face of the ring. This leads to a different conformational outcome compared to the trans isomer.

The Axial-Equatorial (a,e) Conformers

In any chair conformation of cis-1,2-dimethylcyclohexane, one methyl group must be in an axial position while the other is in an equatorial position.[4][9] A ring flip interconverts these positions, but the resulting conformation still has one axial and one equatorial methyl group.[10]

-

Conformer 1 (C1-axial, C2-equatorial): In this arrangement, the methyl group at C1 is axial, and the methyl group at C2 is equatorial.

-

Conformer 2 (C1-equatorial, C2-axial): After a ring flip, the methyl group at C1 becomes equatorial, and the one at C2 becomes axial.

Energetic Equivalence and Strain Components

Crucially, these two chair conformations are energetically equivalent.[4][9] The total steric strain in each conformer is the sum of the strains from one axial methyl group and the gauche interaction between the two adjacent methyl groups.

-

1,3-Diaxial Interaction: The single axial methyl group in each conformer introduces a steric strain of approximately 7.6 kJ/mol due to interactions with axial hydrogens.[4][8]

-

Gauche Butane Interaction: Additionally, there is a gauche butane interaction between the two methyl groups, contributing another 3.8 kJ/mol of strain.[4][6]

Therefore, the total steric strain for each of the two chair conformations of cis-1,2-dimethylcyclohexane is approximately 11.4 kJ/mol (7.6 kJ/mol + 3.8 kJ/mol).[4][6] Since both conformers have the same energy, they exist in a nearly 1:1 ratio at equilibrium.

Comparative Stability and Data Summary

A direct comparison of the most stable conformers of the cis and trans isomers reveals that the trans isomer is more stable. The most stable conformer of trans-1,2-dimethylcyclohexane (diequatorial) has a strain energy of only 3.8 kJ/mol, whereas both conformers of the cis isomer have a higher strain energy of 11.4 kJ/mol.[4][6]

| Isomer | Conformer | Axial/Equatorial Positions | Strain Energy (kJ/mol) | Relative Stability |

| trans-1,2-Dimethylcyclohexane | Diequatorial (e,e) | Both Equatorial | 3.8[4][6] | More Stable |

| Diaxial (a,a) | Both Axial | 15.2[4][6] | Less Stable | |

| cis-1,2-Dimethylcyclohexane | Axial-Equatorial (a,e) | One Axial, One Equatorial | 11.4[4][6] | Equally Stable |

| Equatorial-Axial (e,a) | One Equatorial, One Axial | 11.4[4][6] | Equally Stable |

Experimental and Computational Methodologies

The determination of conformational energies and equilibria relies on a combination of experimental techniques and computational modeling.

Experimental Protocol: Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To experimentally determine the equilibrium constant and, subsequently, the Gibbs free energy difference (ΔG°) between the conformers.

Methodology:

-

Sample Preparation: A solution of the target molecule (e.g., trans-1,2-dimethylcyclohexane) is prepared in a suitable solvent that remains liquid at low temperatures (e.g., a mixture of CFCl₃ and CDCl₃).[11]

-

Low-Temperature NMR: The sample is cooled to a temperature where the rate of ring flipping is slow on the NMR timescale (typically below -60 °C).[11]

-

Spectral Acquisition: At these low temperatures, the signals for the axial and equatorial substituents become distinct and can be integrated.

-

Equilibrium Constant Calculation: The ratio of the integrated peak areas for the two conformers provides the equilibrium constant (K_eq).

-

Free Energy Calculation: The Gibbs free energy difference is calculated using the equation: ΔG° = -RTln(K_eq), where R is the gas constant and T is the temperature in Kelvin.[12]

Computational Protocol: Ab Initio Calculations

Objective: To theoretically model the structures and energies of the different conformers.

Methodology:

-

Structure Building: The 3D structures of the different conformers of cis- and trans-1,2-dimethylcyclohexane are built using molecular modeling software.[13]

-

Geometry Optimization: The geometry of each conformer is optimized to find the lowest energy structure using an appropriate level of theory and basis set (e.g., B3LYP/6-31G(d)).[14] This process minimizes the forces on each atom.

-

Energy Calculation: Single-point energy calculations are performed on the optimized geometries to determine their relative electronic energies.

-

Zero-Point Energy Correction: Frequency calculations are performed to obtain the zero-point vibrational energies (ZPVE), which are added to the electronic energies to get more accurate relative energies.[14]

-

Analysis: The calculated energy differences between the conformers can then be compared with experimental values.

Conclusion

The conformational analysis of cis- and trans-1,2-dimethylcyclohexane serves as an exemplary case study in the principles of stereochemistry. The energetic penalties associated with 1,3-diaxial and gauche butane interactions dictate the conformational preferences of these isomers. The trans isomer overwhelmingly favors a diequatorial conformation, rendering it more stable than the cis isomer, which exists as a mixture of two equally energetic axial-equatorial conformers. A thorough understanding of these principles is indispensable for professionals in fields where molecular shape and steric interactions are paramount, such as in the rational design of therapeutic agents.

References

- Wikipedia. (n.d.). Cyclohexane conformation.

- Chemistry LibreTexts. (2022, September 24). 4.5: Conformations of Cyclohexane.

- Chemistry LibreTexts. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes.

- OpenStax. (2023, September 20). 4.8 Conformations of Disubstituted Cyclohexanes. In Organic Chemistry.

- Chemistry LibreTexts. (2022, September 24). 4.7: Conformations of Monosubstituted Cyclohexanes.

- Wikipedia. (n.d.). A value.

- Khan Academy. (n.d.). Chair and boat shapes for cyclohexane.

- Master Organic Chemistry. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values".

- Chemistry LibreTexts. (2020, June 21). 2.16: Conformations of Disubstituted Cyclohexanes.

- Chemistry LibreTexts. (2024, July 29). 3.5.3: Conformations of Disubstituted Cyclohexanes.

- University of Wisconsin-Madison. (n.d.). Relationships Between Conformations of Disubstituted Cyclohexanes.

- University of Michigan. (n.d.). trans-1,2-dimethylcyclohexane.html.

- Chemistry LibreTexts. (2022, July 18). 9.5: Substituted Cyclohexanes.

- Chemistry Steps. (n.d.). Drawing the Chair Conformation of Cyclohexane.

- International Journal of Engineering Research & Technology. (n.d.). An Ab-Initio Study on Conformers of Cyclohexane.

- Scientific & Academic Publishing. (n.d.). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives.

- Dummies.com. (n.d.). How to Draw the Chair Conformation of Cyclohexane.

- University of Calgary. (n.d.). Ch3 - Substituted Cyclohexanes.

- Chemistry LibreTexts. (2019, August 27). 3.9: Conformations of Disubstituted Cyclohexanes.

- Master Organic Chemistry. (2020, May 29). Newman Projection of Butane (and Gauche Conformation).

- Chemistry LibreTexts. (2025, August 21). 3.3: Conformational analysis of cyclohexanes.

- OpenStax. (2023, September 20). 4.7 Conformations of Monosubstituted Cyclohexanes. In Organic Chemistry.

- JoVE. (2023, April 30). Video: Stability of Substituted Cyclohexanes.

- Fundamentals of Organic Chemistry. (n.d.). 2.15 Conformations of Disubstituted Cyclohexanes.

- Chemistry LibreTexts. (2015, July 5). 4.4: Substituted Cyclohexanes.

- ACS Publications. (n.d.). Conformational Studies in the Cyclohexane Series. 1. Experimental and Computational Investigation of Methyl, Ethyl, Isopropyl, and tert-Butylcyclohexanes. In The Journal of Organic Chemistry.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. How to Draw the Chair Conformation of Cyclohexane | dummies [dummies.com]

- 3. Cyclohexane conformation - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 4.8 Conformations of Disubstituted Cyclohexanes - Organic Chemistry | OpenStax [openstax.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 4.7 Conformations of Monosubstituted Cyclohexanes - Organic Chemistry | OpenStax [openstax.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 2.15 Conformations of Disubstituted Cyclohexanes – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]

- 14. ijert.org [ijert.org]

An In-Depth Technical Guide to the Spectroscopic Analysis of (1s,2s)-1,2-Dimethylcyclohexane

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for (1s,2s)-1,2-dimethylcyclohexane, a stereoisomer of significant interest in conformational studies. Aimed at researchers, chemists, and professionals in drug development, this document delves into the foundational principles of stereochemistry and conformational analysis that govern the spectral outputs of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will explore not only the empirical data but also the causal relationships between molecular structure and spectral features, providing field-proven insights and detailed experimental protocols. All key claims are substantiated with citations to authoritative sources.

Introduction: Stereochemistry and Conformational Imperatives

The molecule this compound is a chiral stereoisomer belonging to the trans configuration of 1,2-dimethylcyclohexane. This designation is crucial; unlike the achiral cis (1r,2s) meso compound, the trans isomer exists as a pair of enantiomers: (1r,2r) and (1s,2s). Understanding this stereochemistry is the prerequisite for accurate spectral interpretation.

The cyclohexane ring is not planar and exists predominantly in a chair conformation to minimize angular and torsional strain. For substituted cyclohexanes, the spatial arrangement of substituents dictates the molecule's stability and, consequently, its observed spectroscopic properties.

Conformational Equilibrium of trans-1,2-Dimethylcyclohexane

The trans configuration necessitates that the two methyl groups are on opposite faces of the cyclohexane ring. This arrangement can exist in two distinct chair conformations that are in rapid equilibrium at room temperature through a process known as ring flipping:

-

Diequatorial (e,e) Conformation: Both methyl groups occupy equatorial positions. This is the most stable conformation as it minimizes steric hindrance. Specifically, it avoids highly unfavorable 1,3-diaxial interactions.

-

Diaxial (a,a) Conformation: Both methyl groups occupy axial positions. This conformation is significantly less stable due to severe 1,3-diaxial interactions between the axial methyl groups and the axial hydrogens on the same face of the ring.

Because the diequatorial conformer is overwhelmingly favored energetically, the spectroscopic data presented in this guide reflects the molecule existing almost exclusively in this state.[1]

Caption: Conformational equilibrium strongly favors the diequatorial form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of this compound, as it provides information on the connectivity and chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy

Due to the C₂ axis of symmetry in the dominant diequatorial conformation, the molecule has four unique sets of protons. The rapid chair flipping at room temperature is not a factor, as the molecule is already in its lowest energy state.

-

Methyl Protons (-CH₃): The six protons of the two equivalent methyl groups are expected to appear as a doublet, shifted upfield (approx. 0.8-0.9 ppm). The splitting is due to coupling with the adjacent methine proton.

-

Methine Protons (C1-H, C2-H): The two equivalent methine protons are the most deshielded of the aliphatic protons (approx. 1.0-1.2 ppm) as they are attached to substituted carbons. They will appear as complex multiplets due to coupling with the methyl protons and adjacent methylene protons.

-

Methylene Protons (-CH₂-): The eight methylene protons on C3, C4, C5, and C6 are diastereotopic and chemically non-equivalent. They will appear as a series of complex, overlapping multiplets in the upfield region of the spectrum (typically 1.2-1.7 ppm).

¹³C NMR Spectroscopy

The symmetry of the (1s,2s) isomer leads to a simplified ¹³C NMR spectrum containing only four distinct signals, as pairs of carbons are chemically equivalent.

-

Methyl Carbons (-CH₃): A single signal for the two equivalent methyl carbons, appearing at the most upfield position (approx. 15-20 ppm).

-

Methine Carbons (C1, C2): A single signal for the two equivalent methine carbons (approx. 30-35 ppm).

-

Methylene Carbons (C3, C6): A single signal for the two equivalent methylene carbons adjacent to the methine carbons (approx. 35-40 ppm).

-

Methylene Carbons (C4, C5): A single signal for the two equivalent methylene carbons at the "back" of the ring (approx. 25-30 ppm).

Experimental Protocol: NMR Spectroscopy

A self-validating protocol ensures data integrity and reproducibility.

-

Sample Preparation:

-

Accurately weigh 15-20 mg of this compound for ¹³C NMR (5-10 mg is sufficient for ¹H NMR).

-

Dissolve the sample in ~0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), which is ideal for nonpolar compounds.

-

Transfer the solution to a clean, high-quality 5 mm NMR tube. The solvent height should be approximately 4-5 cm.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock: Lock the field frequency onto the deuterium signal of the solvent (e.g., CDCl₃).

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

-

Tuning: Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

¹H NMR: Acquire 16-32 scans with a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire 512-1024 scans with proton decoupling and a relaxation delay of 2 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase the spectrum correctly.

-

Calibrate the chemical shift axis using the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

-

Integrate ¹H NMR signals to determine relative proton counts.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For an alkane like this compound, the spectrum is characterized by C-H bond vibrations. The data is available from the NIST Chemistry WebBook.[2][3]

-

C-H Stretching Vibrations: Strong, sharp absorptions are observed just below 3000 cm⁻¹ (typically in the 2850-2960 cm⁻¹ range), which are characteristic of sp³ C-H bonds in alkanes.

-

C-H Bending Vibrations:

-

A prominent absorption around 1450-1465 cm⁻¹ corresponds to the scissoring (bending) vibration of methylene (-CH₂) groups.

-

An absorption around 1375-1385 cm⁻¹ is indicative of a methyl (-CH₃) symmetric bend.

-

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

ATR is a modern, rapid technique for acquiring IR spectra of liquid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.

-

Sample Application: Place a single drop of liquid this compound directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the spectrum, typically by co-adding 16 to 32 scans for a good signal-to-noise ratio.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent after the measurement.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule, which serves as a molecular fingerprint. The mass spectrum for trans-1,2-dimethylcyclohexane is available in the NIST database.[1][4]

-

Molecular Ion (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 112, corresponding to the molecular formula C₈H₁₆.[1][4]

-

Key Fragmentation Patterns:

-

Loss of a Methyl Group (M-15): A very prominent peak is observed at m/z 97, resulting from the loss of a methyl radical (•CH₃). This is a common fragmentation pathway for methylated alkanes.

-

Loss of an Ethyl Group (M-29): A peak at m/z 83 can be observed, corresponding to the loss of an ethyl radical (•C₂H₅) through ring cleavage.

-

Base Peak: The most intense peak in the spectrum (the base peak) is often at m/z 82 or m/z 69, resulting from further fragmentation and rearrangement processes common to cyclic alkanes.

-

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal method for analyzing volatile compounds like dimethylcyclohexane, as the gas chromatograph separates the sample from any impurities before it enters the mass spectrometer.

-

Sample Preparation: Prepare a dilute solution (e.g., 100 ppm) of the analyte in a volatile solvent such as hexane or dichloromethane.

-

GC Conditions:

-

Injector: Use a split/splitless injector at 250°C.

-

Column: A nonpolar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 200°C.

-

Carrier Gas: Use Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 200.

-

Source Temperature: 230°C.

-

-

Data Analysis: Identify the analyte peak in the total ion chromatogram (TIC) and analyze the corresponding mass spectrum to confirm the molecular ion and fragmentation pattern.

Sources

An In-depth Technical Guide to the Thermodynamic Stability of 1,2-Dimethylcyclohexane Conformers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Conformational analysis is a cornerstone of stereochemistry, profoundly influencing the physicochemical properties and biological activity of cyclic molecules. This guide provides a comprehensive examination of the thermodynamic stability of 1,2-dimethylcyclohexane conformers. We will delve into the nuanced interplay of steric factors that govern the conformational landscape of both cis and trans isomers. This document is structured to serve as a practical reference, integrating theoretical principles with actionable experimental and computational protocols for researchers in organic chemistry, medicinal chemistry, and drug development.

Introduction: The Significance of Cyclohexane Conformations

The chair conformation of cyclohexane is the most stable arrangement, minimizing both angle strain and torsional strain.[1] In substituted cyclohexanes, the spatial orientation of substituents as either axial or equatorial dramatically impacts the molecule's stability.[2] This is of paramount importance in drug development, where the three-dimensional shape of a molecule dictates its interaction with biological targets. An understanding of the energetic penalties associated with different conformations allows for the rational design of molecules with desired shapes and properties.

This guide will specifically explore the conformational isomers of 1,2-dimethylcyclohexane, a classic model system for understanding the energetic contributions of:

-

Gauche-Butane Interactions: Steric repulsion between substituents on adjacent carbons.

-

1,3-Diaxial Interactions: Steric hindrance between an axial substituent and axial hydrogens on the same face of the ring.[3]

We will quantify these effects and provide detailed methodologies for their experimental and computational determination.

Conformational Analysis of cis-1,2-Dimethylcyclohexane

In cis-1,2-dimethylcyclohexane, one methyl group is oriented "up" and the other is also "up" relative to the plane of the ring. In a chair conformation, this necessitates that one methyl group occupies an axial (a) position while the other is in an equatorial (e) position.[4] A ring flip converts the axial methyl to an equatorial position and vice versa.

The two chair conformers of cis-1,2-dimethylcyclohexane are enantiomeric and thus have equal energy.[5] The steric strain in each conformer arises from two sources:

-

One Gauche-Butane Interaction: The two methyl groups are in a gauche relationship, leading to steric strain.[5] This interaction has an approximate energy cost of 3.8 kJ/mol (0.9 kcal/mol) .[4][6]

-

Two 1,3-Diaxial Interactions: The axial methyl group experiences steric repulsion with the two axial hydrogens on the same side of the ring (at C3 and C5).[5] Each methyl-hydrogen 1,3-diaxial interaction contributes approximately 3.8 kJ/mol of strain, for a total of 7.6 kJ/mol (1.8 kcal/mol) .[5][7]

Therefore, the total steric strain for each conformer of cis-1,2-dimethylcyclohexane is the sum of these interactions: 3.8 kJ/mol + 7.6 kJ/mol = 11.4 kJ/mol (2.7 kcal/mol) .[4][5] Since both conformers have the same total strain, they exist in a 1:1 ratio at equilibrium.

Conformational Analysis of trans-1,2-Dimethylcyclohexane

In the trans isomer, the two methyl groups are on opposite faces of the ring. This allows for two distinct chair conformations: one with both methyl groups in equatorial positions (di-equatorial) and one with both in axial positions (di-axial).[5]

-

Di-equatorial Conformer: This conformation has one gauche-butane interaction between the two equatorial methyl groups, contributing 3.8 kJ/mol (0.9 kcal/mol) of steric strain.[4] There are no 1,3-diaxial interactions involving the methyl groups.

-

Di-axial Conformer: This conformation suffers from significant steric strain. Each axial methyl group has two 1,3-diaxial interactions with axial hydrogens, totaling four such interactions.[5] The total strain from these interactions is 4 x 3.8 kJ/mol = 15.2 kJ/mol (3.6 kcal/mol) .[5]

The di-equatorial conformer is substantially more stable than the di-axial conformer. The energy difference is 15.2 kJ/mol - 3.8 kJ/mol = 11.4 kJ/mol (2.7 kcal/mol) .[4][5] Consequently, at equilibrium, trans-1,2-dimethylcyclohexane exists almost exclusively in the di-equatorial conformation.

Summary of Thermodynamic Stabilities

The relative stabilities of the conformers are summarized in the table below.

| Isomer | Conformation | Gauche-Butane Interactions (kJ/mol) | 1,3-Diaxial Interactions (kJ/mol) | Total Strain (kJ/mol) | Relative Stability |

| cis | a,e | 3.8 | 7.6 | 11.4 | Equally Stable |

| cis | e,a | 3.8 | 7.6 | 11.4 | Equally Stable |

| trans | e,e | 3.8 | 0 | 3.8 | Most Stable |

| trans | a,a | 0 | 15.2 | 15.2 | Least Stable |

trans-1,2-dimethylcyclohexane is thermodynamically more stable than the cis isomer because it can adopt a di-equatorial conformation with significantly less steric strain.[8]

Experimental Determination of Conformational Energies: A Protocol for Variable-Temperature NMR Spectroscopy

Variable-temperature (VT) NMR spectroscopy is a powerful technique for quantifying the thermodynamic parameters (ΔG, ΔH, and ΔS) of conformational equilibria.[9] The principle lies in measuring the equilibrium constant (K) at different temperatures.

Experimental Workflow

Step-by-Step Methodology

-

Sample Preparation:

-

Dissolve a known concentration of high-purity trans-1,2-dimethylcyclohexane in a suitable deuterated solvent with a low freezing point and high boiling point (e.g., toluene-d8 or CDCl3).

-

Use a high-quality NMR tube (e.g., Wilmad 535-PP or equivalent) to prevent breakage at extreme temperatures.[9]

-

Degas the sample to remove dissolved oxygen, which can interfere with relaxation measurements.

-

-

Spectrometer Setup and Temperature Calibration:

-

Use a spectrometer equipped with a variable-temperature unit.

-

Calibrate the probe temperature using a standard sample, such as methanol-d4 for low temperatures or ethylene glycol for high temperatures.[9]

-

-

Low-Temperature Spectrum (Slow Exchange):

-

Cool the sample until the ring flip is slow on the NMR timescale. This will result in separate, sharp signals for the di-axial and di-equatorial conformers.

-

Acquire a high-resolution 1H NMR spectrum. The relative integrals of corresponding peaks for the two conformers will give the equilibrium constant (K) at that temperature.[10]

-

-

Variable-Temperature Series:

-

Incrementally increase the temperature, allowing the sample to equilibrate at each new temperature for at least 10-15 minutes.[9]

-

Acquire a 1H NMR spectrum at each temperature point. As the temperature increases, the rate of ring flipping will increase, causing the signals for the two conformers to broaden, coalesce, and eventually sharpen into a single averaged signal.

-

-

Data Processing and Analysis:

-

Process each spectrum (Fourier transform, phase correction, baseline correction).

-

At temperatures below the coalescence point, carefully integrate the signals corresponding to the di-axial and di-equatorial conformers. The equilibrium constant K is the ratio of the integrals: K = [di-equatorial]/[di-axial].[10]

-

Calculate the Gibbs free energy difference (ΔG) at each temperature using the equation: ΔG = -RTlnK , where R is the gas constant and T is the temperature in Kelvin.[11]

-

-

Eyring Plot and Thermodynamic Parameters:

-

To determine the enthalpy (ΔH‡) and entropy (ΔS‡) of activation for the ring flip, a lineshape analysis of the coalescing peaks is required to determine the rate constant (k) at each temperature.

-

The slope of the line is -ΔH‡/R, and the y-intercept is ln(kB/h) + ΔS‡/R, where kB is the Boltzmann constant and h is the Planck constant.[12][13]

-

Computational Determination of Conformational Energies: A Practical Guide

Computational chemistry provides a powerful in-silico approach to corroborate experimental findings and predict the stability of conformers.[14] Molecular mechanics and quantum mechanics (ab-initio or DFT) methods are commonly employed.

Computational Workflow

Step-by-Step Methodology (using Avogadro and Gaussian)

-

Build 3D Structures:

-

Using a molecular editor like Avogadro, construct the 3D structures for the di-equatorial and di-axial conformers of trans-1,2-dimethylcyclohexane.[15]

-

-

Pre-optimization with Molecular Mechanics:

-

Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94) within Avogadro.[14] This provides a reasonable starting geometry for the more computationally expensive quantum mechanics calculations.

-

-

Quantum Mechanics Geometry Optimization:

-

Frequency Calculation:

-

Following a successful geometry optimization, perform a frequency calculation at the same level of theory.

-

This serves two purposes:

-

It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).

-

It provides the zero-point vibrational energy (ZPVE) and other thermal corrections to the electronic energy.

-

-

-

Energy Extraction and Comparison:

-

From the output of the frequency calculation, extract the Gibbs free energy or the zero-point corrected electronic energy.

-

The difference in these energy values between the di-equatorial and di-axial conformers gives the calculated relative stability (ΔG).

-

Conclusion

The thermodynamic stability of 1,2-dimethylcyclohexane conformers is dictated by a balance of gauche-butane and 1,3-diaxial interactions. The trans isomer is more stable than the cis isomer due to its ability to adopt a low-energy di-equatorial conformation. The principles and methodologies outlined in this guide provide a robust framework for the conformational analysis of substituted cyclohexanes, a critical skill for professionals in chemical research and drug development. The integration of experimental VT-NMR data with computational modeling offers a powerful, self-validating system for understanding and predicting molecular behavior.

References

- How can one determine equilibrium constant of a reaction by 1H NMR spectroscopy? (2023, April 19). ResearchGate.

- Explain the conformation analysis of disubstituted 1,2-dimethyl cyclohexane. (2023, September 25). Filo.

- 4.8: Conformations of Disubstituted Cyclohexanes. (2022, September 24). Chemistry LibreTexts.

- What conformational analysis can be performed on 1,2-dimethylcyclohexane, and how does the orientati... Show More. Proprep.

- Newman Projection of Butane (and Gauche Conformation). (2020, May 29). Master Organic Chemistry.

- 3.9: Conformations of Disubstituted Cyclohexanes. (2019, August 27). Chemistry LibreTexts.

- 4.8 Conformations of Disubstituted Cyclohexanes. (2023, September 20). OpenStax.

- Determining the Energy of Activation Parameters from Dynamic NMR Experiments. University of Colorado Boulder.

- Conformation: Different Substitutents 1,3-Diaxial Interaction Energy. (2022, October 27). YouTube.

- Butane conformational analysis. Química Organica.org.

- Axial/Equatorial Exchange in Cyclohexanes. Oregon State University.

- 4.7: Conformations of Monosubstituted Cyclohexanes. (2024, September 30). Chemistry LibreTexts.

- CEM 395 - Expt 6: NMR peak assignment and calculation of equilibrium constants. (2020, March 30). YouTube.

- Measuring Rates by NMR. Organic Chemistry Data.

- Eyring plot based on the VT-1 H-NMR-Data of complex 3 in... (2022, January). ResearchGate.

- 1,3-Diaxial Interactions and A value for Cyclohexanes. Chemistry Steps.

- A value. Wikipedia.

- NMR Determination of Keto-Enol Equilibrium Constants. Joseph A DiVerdi.

- Gauche effect. Wikipedia.

- Solved A table providing the energy values of 1,3-diaxial. Chegg.com.

- 3.7: Conformations of Other Alkanes. (2022, September 24). Chemistry LibreTexts.

- Conformational Energies (A-Values). MSU chemistry.

- 3.3: Conformations of Other Alkanes. (2024, July 29). Chemistry LibreTexts.

- Equilibrium constants from nmr spectra. (2025, June 30). Reddit.

- Molecular dynamics studies by NMR spectroscopy. UCL.

- Avogadro with Gaussian Tutorial SP. (2012, June 1). YouTube.

- Table of A-Values. CHEM 330 handout.

- Conformer Search using Avogadro. (2025, July 21). YouTube.

- Avogadro with Gaussian Tutorial MOs. (2012, June 1). YouTube.

- Variable Temperature NMR Experiments. University of Oxford.

- Generating multiple low-energy conformers using Avogadro. (2021, August 16). Bioinformatics Review.

- Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. PMC.

- Eyring equation. Wikipedia.

- Methyl group. Wikipedia.

- Eyring plot from the variable-temperature decay kinetics data for [Mn... (2014, October). ResearchGate.

- Conformational analysis of cyclohexane derivatives. The A value of a benzyl group. Journal of the Chemical Society, Perkin Transactions 2.

Sources

- 1. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 2. reddit.com [reddit.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 4.8 Conformations of Disubstituted Cyclohexanes - Organic Chemistry | OpenStax [openstax.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. 1,3-Diaxial Interactions and A value for Cyclohexanes - Chemistry Steps [chemistrysteps.com]

- 12. colorado.edu [colorado.edu]

- 13. Eyring equation - Wikipedia [en.wikipedia.org]

- 14. Chemistry Demonstration: Molecular Modeling with Avogadro | Tennessee Tech Chemistry Computer Resources [sites.tntech.edu]

- 15. bioinformaticsreview.com [bioinformaticsreview.com]

- 16. youtube.com [youtube.com]

- 17. m.youtube.com [m.youtube.com]

Introduction: The Critical Role of Stereochemistry in Scientific Discovery

An In-Depth Technical Guide to the IUPAC Nomenclature of 1,2-Dimethylcyclohexane Stereoisomers

In the realms of chemistry, materials science, and particularly drug development, a molecule's three-dimensional structure is as crucial as its atomic composition. Molecules with identical chemical formulas and connectivity but different spatial arrangements of atoms are known as stereoisomers.[1] This subtle difference in architecture can lead to profound variations in physical, chemical, and biological properties. For instance, the stereoisomeric form of a drug molecule can determine its efficacy, metabolism, and potential for toxicity. The 1,2-dimethylcyclohexane system serves as a quintessential model for understanding the fundamental principles of stereoisomerism in cyclic compounds, encompassing concepts of geometric isomerism, conformational dynamics, and chirality. This guide provides a detailed exploration of the stereoisomers of 1,2-dimethylcyclohexane, establishing a rigorous framework for their accurate identification and nomenclature according to the standards set by the International Union of Pure and Applied Chemistry (IUPAC).

Part 1: Geometric Isomerism in 1,2-Dimethylcyclohexane: Cis and Trans

The foundational layer of stereoisomerism in 1,2-dimethylcyclohexane is geometric isomerism, which arises from the restricted rotation around the carbon-carbon single bonds within the cyclohexane ring.[1] This restriction creates two distinct spatial arrangements for the two methyl substituents relative to the plane of the ring.

-

Cis Isomer : In the cis isomer, both methyl groups are located on the same face (or side) of the cyclohexane ring.[2][3]

-

Trans Isomer : In the trans isomer, the methyl groups are situated on opposite faces of the ring.[2][3]

These two isomers are diastereomers of each other—stereoisomers that are not mirror images.[4] They possess different physical properties and cannot be interconverted without the breaking and reforming of chemical bonds.[2]

Figure 2: Conformational equilibrium of cis-1,2-dimethylcyclohexane.

Although each individual chair conformer of cis-1,2-dimethylcyclohexane is chiral, the molecule as a whole is considered achiral. [5]This is because the two conformers are non-superimposable mirror images of each other (enantiomers) that interconvert rapidly at room temperature. [6][7]This rapid equilibrium results in a 50:50 mixture, rendering the bulk sample optically inactive. A compound that has chiral centers but is achiral overall due to internal symmetry (in this case, dynamic symmetry) is known as a meso compound . [5]

Trans-1,2-Dimethylcyclohexane

The trans isomer also exists in two chair conformations. However, these conformers are not energetically equivalent. [2]1. Diequatorial (e,e) Conformer : One conformer has both methyl groups in equatorial positions. 2. Diaxial (a,a) Conformer : The other conformer, accessible via a ring flip, has both methyl groups in axial positions. The diequatorial conformer is significantly more stable and thus more populated at equilibrium. [8][9]The primary cause for this stability difference is steric strain. In the diaxial conformer, each axial methyl group experiences unfavorable steric interactions with the axial hydrogens on carbons 3 and 5 (relative to its position), known as 1,3-diaxial interactions . [9]These repulsive forces are absent in the diequatorial conformer, making it the preferred conformation. [8][10]

Figure 3: Conformational equilibrium of trans-1,2-dimethylcyclohexane.

Unlike the cis isomer, trans-1,2-dimethylcyclohexane is chiral . [11][12]It is not superimposable on its mirror image. Therefore, it exists as a pair of enantiomers.

Part 3: Assigning Absolute Configuration (R/S Nomenclature)

To provide a complete and unambiguous name for the chiral trans isomers, the absolute configuration at each of the two chiral centers (C1 and C2) must be determined using the Cahn-Ingold-Prelog (CIP) priority rules. [13]

Experimental Protocol: Assigning R/S Configuration

This protocol outlines the systematic application of the CIP rules to determine the absolute configuration of a chiral center.

Step 1: Identify Chiral Centers

-

A chiral center is a carbon atom bonded to four different groups. In 1,2-dimethylcyclohexane, both C1 and C2 are chiral centers in the trans isomer.

Step 2: Assign Priorities to Substituents

-

Assign priorities (1-4, with 1 being the highest) to the four groups directly attached to the chiral center based on atomic number. The higher the atomic number, the higher the priority. [14]* For C1 in 1,2-dimethylcyclohexane:

-

The other ring carbon, C2, is attached.

-

The other ring carbon, C6, is attached.

-

A methyl group (-CH₃) is attached.

-

A hydrogen atom (-H) is attached.

-

-

The methyl group carbon and the two ring carbons (C2 and C6) are tied. To break the tie, proceed along the chains until the first point of difference is found.

-

Path C1-C2: C2 is bonded to a methyl group, a hydrogen, and C3.

-

Path C1-C6: C6 is bonded to two hydrogens and C5.

-

The C2 path (with its methyl substituent) takes priority over the C6 path.

-

-

Therefore, the priorities for C1 are:

-

-C2(H)(CH₃)-

-

-C6(H)₂-

-

-CH₃

-

-H

-

Step 3: Orient the Molecule

-

Position the molecule so that the lowest priority group (priority 4, typically -H) is pointing away from the viewer (represented by a dashed bond). [13] Step 4: Determine the Direction of Rotation

-

Trace a path from priority 1 to 2 to 3.

-

If the path is clockwise , the configuration is (R) (rectus). [14]* If the path is counter-clockwise , the configuration is (S) (sinister). [14] Step 5: Repeat for All Chiral Centers and Write the Full IUPAC Name

-

Applying this protocol to the two enantiomers of trans-1,2-dimethylcyclohexane yields:

-

(1R,2R)-1,2-dimethylcyclohexane

-

(1S,2S)-1,2-dimethylcyclohexane

-

-

The cis isomer, being a meso compound, has opposite configurations at its two stereocenters: (1R,2S) or (1S,2R). [11]Due to the molecule's symmetry, (1R,2S)-1,2-dimethylcyclohexane and (1S,2R)-1,2-dimethylcyclohexane are the same achiral compound, properly named cis-1,2-dimethylcyclohexane. [6]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Video: Disubstituted Cyclohexanes: cis-trans Isomerism [jove.com]

- 3. Solved: The IUPAC name for s: trans-1,2-Dimethylcyclohexane cis-1,6-Dimethylcyclohexane cis-1,2-Di [Chemistry] [gauthmath.com]

- 4. reddit.com [reddit.com]

- 5. echemi.com [echemi.com]

- 6. echemi.com [echemi.com]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. homework.study.com [homework.study.com]

- 10. stereoelectronics.org [stereoelectronics.org]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. employees.oneonta.edu [employees.oneonta.edu]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. How to Determine the R and S Configuration - Chemistry Steps [chemistrysteps.com]

Molecular structure and geometry of (1s,2s)-1,2-dimethylcyclohexane

Here's a breakdown of the required components:

-

Core Directive (Autonomy): I need to create a logical and informative structure for the guide, not just follow a template.

-

Scientific Integrity & Logic (E-E-A-T):

-

Expertise & Experience: Explain the 'why' behind concepts (e.g., why one conformer is more stable).

-

Trustworthiness: Ensure the information is self-consistent and accurate.

-

Authoritative Grounding & Comprehensive References: Use in-text citations and provide a full, clickable reference list at the end.

-

-

Visualization & Formatting:

-

Data Presentation: Use tables for quantitative data.

-

Experimental Protocols: Detail the methodologies.

-

Mandatory Visualization: Create Graphviz diagrams for workflows or relationships with specific formatting requirements (width, color contrast).

-

Execution Plan:

-

Introduction & Stereochemistry:

-

Conformational Analysis:

-

Introduce the concept of chair conformations in cyclohexanes as the most stable form.[4]

-

Explain the ring-flipping process for cis-1,2-dimethylcyclohexane.

-

Describe the two resulting chair conformers: one with an axial methyl and an equatorial methyl (a,e), and the other which is equatorial-axial (e,a) after the ring flip.[4][6][7]

-

Create a Graphviz diagram to illustrate this equilibrium.

-

Discuss the energetics. Explain that since both conformers have one axial and one equatorial methyl group, they have the same energy and are equally stable.[4][6][7][8]

-

Introduce the concept of A-values to quantify the steric strain of an axial substituent.[9][10][11]

-

State the A-value for a methyl group (~1.7-1.8 kcal/mol).[9][12]

-

Explain that the steric strain (from 1,3-diaxial interactions) is equal in both conformers of the cis isomer.[6][7]

-

Mention the additional gauche interaction between the two methyl groups present in both conformers.[6][13]

-

-

Molecular Geometry Determination:

-

Discuss experimental methods like Gas Electron Diffraction (GED) and X-ray Crystallography for determining molecular structure.

-

Discuss computational methods like DFT for optimizing geometries and calculating energies.[14]

-

Create a Graphviz workflow diagram showing how these methods lead to the final geometry.

-

Present a table of typical/expected bond lengths and angles for a substituted cyclohexane ring.

-

-

Spectroscopic Characterization:

-

Explain how NMR (¹H and ¹³C) is used.

-

Describe the effect of rapid ring-flipping at room temperature leading to time-averaged signals.

-

Mention the possibility of resolving signals for individual conformers at low temperatures (variable-temperature NMR).

-

Explain the information obtained from IR spectroscopy (C-H stretches, bends, etc.). Note its limitations in distinguishing conformers for this molecule.

-

Search for specific spectroscopic data if available (NIST WebBook, PubChem).[15][16][17][18]

-

-

-

Summarize the key structural features: cis configuration, dynamic equilibrium of two equally stable (a,e) and (e,a) chair conformers.

-

Reiterate the importance of understanding its 3D structure for chemistry and drug development.

-

-

References:

-

Compile all sources used into a numbered list with titles, sources, and clickable URLs.

-

-

Review and Refine:

-

Check for scientific accuracy and clarity.

-

Ensure all requirements from the prompt (citations, formatting, diagrams) are met.

-

Verify that all Graphviz diagrams adhere to the specified color and contrast rules.

-

Ensure the tone is appropriate for the target audience (researchers, scientists).An In-depth Technical Guide to the Molecular Structure and Geometry of this compound

-

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the molecular structure, stereochemistry, and conformational landscape of this compound. As a fundamental chiral molecule, its three-dimensional geometry dictates its physical properties and chemical reactivity, making a detailed understanding essential for applications in stereoselective synthesis and medicinal chemistry. This document synthesizes experimental data and theoretical principles to offer a thorough analysis of its chair conformations, the energetic factors governing their stability, and the spectroscopic methods used for characterization.

Decoding the Stereochemistry: (1s,2s) vs. cis

The nomenclature this compound precisely defines one of the stereoisomers of 1,2-dimethylcyclohexane by specifying the absolute configuration at the two stereogenic centers (C1 and C2). In this isomer, both methyl groups are positioned on the same side of the cyclohexane ring's plane, which defines it as the cis isomer.[1][3][4] This geometric arrangement is distinct from the trans isomers, where the methyl groups reside on opposite faces of the ring.

The cis configuration is the primary determinant of the molecule's overall shape and is crucial for understanding its interactions and chemical behavior. While the planar representation is useful for identifying the cis/trans relationship, a deeper analysis requires exploring its three-dimensional conformations.[4]

Conformational Analysis: A Dynamic Equilibrium

To relieve inherent ring strain, cyclohexane and its derivatives adopt non-planar "chair" conformations.[4] For cis-1,2-dimethylcyclohexane, the molecule is not static but exists as a dynamic equilibrium between two distinct chair conformers, which rapidly interconvert through a process known as a ring flip.

In one chair conformation, the C1 methyl group is in an axial (a) position, and the C2 methyl group is in an equatorial (e) position. Upon ring-flipping, the C1 methyl becomes equatorial, and the C2 methyl becomes axial.

Caption: Rapid ring-flip interconversion between the two chair conformers.

Energetic Landscape and Steric Considerations

The stability of a substituted cyclohexane conformer is primarily dictated by steric strain. Substituents in the axial position experience destabilizing 1,3-diaxial interactions with other axial atoms. The energetic cost of placing a substituent in an axial versus an equatorial position is quantified by its A-value , which represents the Gibbs free energy difference (ΔG).[9][10][11]

For a methyl group, the A-value is approximately 1.74 kcal/mol, indicating a strong energetic preference for the equatorial position.[9]

In the case of cis-1,2-dimethylcyclohexane, both chair conformers possess one axial methyl group and one equatorial methyl group.[6][7][8] Consequently, the steric strain arising from the 1,3-diaxial interactions of the single axial methyl group is identical in both forms. This renders the two conformers energetically equivalent, and they exist in approximately equal populations at room temperature.[4][6][7][8]

It is also critical to note that in addition to the 1,3-diaxial interactions, a gauche-butane interaction exists between the two adjacent methyl groups in both conformers, contributing approximately 0.9 kcal/mol to the overall strain energy of the molecule.[6][13]

Determination of Molecular Geometry

The precise bond lengths, angles, and dihedral angles of this compound are determined through a combination of experimental techniques and computational modeling.

Methodologies for Structural Elucidation

This workflow outlines the synergistic approach used to define the molecule's geometry.

Caption: A synergistic workflow for determining molecular geometry.

-

Experimental Protocols:

-

Gas Electron Diffraction (GED): Provides information about the average molecular structure in the gas phase, free from intermolecular forces.

-

Spectroscopy (NMR, IR): Nuclear Magnetic Resonance (NMR) provides detailed information about the chemical environment of atoms, while Infrared (IR) spectroscopy identifies vibrational modes of functional groups. At low temperatures, NMR can be used to "freeze out" the two chair conformers and observe them individually.

-

-

Computational Protocols:

-

Density Functional Theory (DFT) and Ab Initio Methods: These computational chemistry techniques are used to calculate the lowest energy (optimized) geometries of the conformers. They can accurately predict structural parameters and relative energies, which can then be compared to experimental data for validation.[14]

-

Tabulated Structural Parameters

The following table summarizes generalized structural parameters for a dimethyl-substituted cyclohexane, based on computational models and experimental data.

| Parameter | Typical Value | Notes |

| C-C (ring) bond length | 1.53 - 1.54 Å | Slightly longer than in acyclic alkanes due to ring structure. |

| C-C (methyl) bond length | 1.53 - 1.54 Å | Standard sp³-sp³ carbon bond. |

| C-H bond length | 1.09 - 1.10 Å | Typical for sp³-hybridized carbon. |

| ∠CCC (ring) angle | ~111° | Deviates from the ideal 109.5° tetrahedral angle. |

| Ring Dihedral Angles | ~55-60° | Characteristic of the puckered chair conformation. |

Spectroscopic Signature

Spectroscopy provides the definitive experimental evidence for the molecule's structure and dynamic nature.

-

¹H and ¹³C NMR Spectroscopy: At room temperature, the rapid interconversion of the two chair forms leads to time-averaged NMR signals. The axial and equatorial protons on a given carbon become chemically equivalent on the NMR timescale, simplifying the spectrum. Similarly, a single peak is observed for the two methyl carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong C-H stretching absorptions between 2850-3000 cm⁻¹ and C-H bending vibrations around 1375 cm⁻¹ and 1450 cm⁻¹. While confirming the alkane nature of the molecule, IR is less effective than NMR for detailed conformational analysis. Spectroscopic data for related isomers are available in public databases like the NIST WebBook.[15][17]